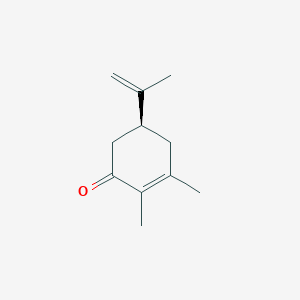

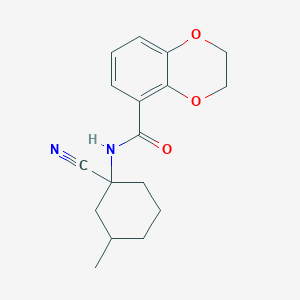

![molecular formula C19H24N4O2 B2442172 N-bencil-2-[4-metil-6-oxo-2-(piperidin-1-il)-1,6-dihidropirimidin-1-il]acetamida CAS No. 1251692-39-3](/img/structure/B2442172.png)

N-bencil-2-[4-metil-6-oxo-2-(piperidin-1-il)-1,6-dihidropirimidin-1-il]acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide, also known as BMOPP, is a synthetic compound that has been widely used in scientific research. BMOPP belongs to the class of pyrimidine derivatives and is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.

Aplicaciones Científicas De Investigación

- Las tiazoles se han investigado por sus propiedades antimicrobianas. Por ejemplo, la sulfatiazol es un fármaco antimicrobiano que contiene un anillo de tiazol. Los investigadores han sintetizado varios derivados de tiazol y han evaluado su actividad antibacteriana contra patógenos como Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa y Salmonella typhi .

Actividad Antimicrobiana

En resumen, N-bencil-2-[4-metil-6-oxo-2-(piperidin-1-il)-1,6-dihidropirimidin-1-il]acetamida (F3406-9722) es prometedora para aplicaciones antimicrobianas, antivirales, antiinflamatorias, antitumorales, neuroprotectoras y de desarrollo de fármacos. Sin embargo, se necesitan más estudios para explorar completamente su potencial en cada una de estas áreas . Si necesita información más detallada o tiene preguntas adicionales, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

The primary target of F3406-9722 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 is a critical component of the virus, mediating the pH-dependent fusion in the endosome compartment required for the virus to enter host cells .

Mode of Action

F3406-9722 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interference prevents the release of the virus ribonucleoprotein into the cell cytoplasm, which is necessary to initiate transcription and replication of the virus genome . The compound’s action is specific to the transmembrane domain of GP2, with residue M437 identified as critical for virus susceptibility to F3406-9722 .

Biochemical Pathways

Its mechanism of action suggests that it disrupts the normal life cycle of the lcmv by preventing the virus from entering host cells . This disruption likely affects downstream viral replication and assembly processes.

Pharmacokinetics

Pharmacokinetic studies are crucial in understanding the absorption, distribution, metabolism, and excretion (adme) properties of a compound . These properties influence the bioavailability of the compound and its ability to reach its target in the body. Future research should focus on these aspects to fully understand the pharmacokinetic profile of F3406-9722.

Result of Action

The primary result of F3406-9722’s action is the inhibition of LCMV cell entry, thereby preventing the virus from replicating within host cells . This could potentially limit the spread of the virus within the host organism, reducing the severity of the infection.

Action Environment

The action of F3406-9722 is influenced by the pH of the endosome compartment, as its mechanism of action involves interfering with the pH-dependent fusion mediated by LCMV glycoprotein GP2

Propiedades

IUPAC Name |

N-benzyl-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-15-12-18(25)23(19(21-15)22-10-6-3-7-11-22)14-17(24)20-13-16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13-14H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTLZWHHSCDJDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

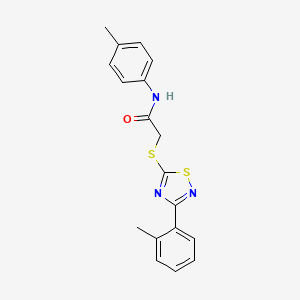

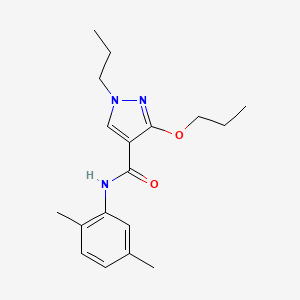

![N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2442090.png)

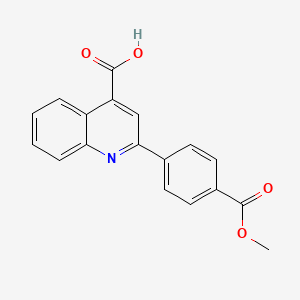

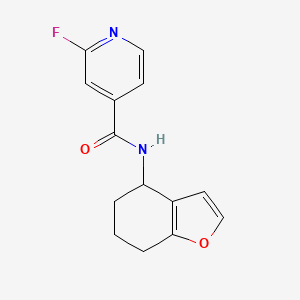

![N-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2442091.png)

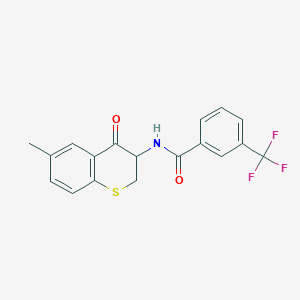

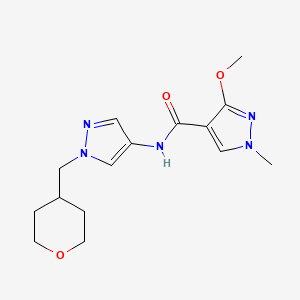

![4-bromo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2442097.png)

![N-[5-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2442101.png)

![tert-butyl N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B2442102.png)

![2-Chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide](/img/structure/B2442110.png)